2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine
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Overview
Description
2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, methyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method starts with the chlorination of 4,6-dimethylpyridine to introduce the chloro substituent. This is followed by a sulfonylation reaction where 5-chloro-2-methylbenzenesulfonyl chloride is reacted with the chlorinated pyridine under basic conditions, such as in the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridine derivative, while oxidation could produce a sulfone.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of both chloro and sulfonyl groups suggests it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the chloro groups might engage in hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4-methylpyridine
- 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-6-methylpyridine
- 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dichloropyridine
Uniqueness
Compared to these similar compounds, 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both methyl groups on the pyridine ring can affect the compound’s steric and electronic properties, making it distinct in its interactions and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
2-chloro-3-(5-chloro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-8-4-5-11(15)7-12(8)20(18,19)13-9(2)6-10(3)17-14(13)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOZZUBAISBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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